Product packaging for Quinazoline-4-acetic Acid(Cat. No.:)

Quinazoline-4-acetic Acid

Cat. No.: B12284632
M. Wt: 188.18 g/mol
InChI Key: ZQTXVEHNWOQXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline-4-acetic Acid is a chemical building block based on the privileged quinazolinone scaffold, a structure renowned for its diverse biological activities and significant presence in medicinal chemistry research . The quinazolin-4-one core is a key structural component in several FDA-approved anticancer drugs, such as Erlotinib and Gefitinib, which act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . Researchers value this scaffold for its versatility in designing novel compounds targeting critical cellular pathways, including apoptosis induction, autophagy inhibition, and cell cycle arrest . The acetic acid moiety in this compound provides a handle for further synthetic modification, allowing for the development of novel derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . This makes it a valuable intermediate for synthesizing potential therapeutic agents aimed at a range of targets, including kinases, aldose reductase, and topoisomerases . Its applications extend into the development of probes for biochemical assays and the creation of potential inhibitors for enzymes implicated in cancer, diabetes, and inflammatory diseases . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B12284632 Quinazoline-4-acetic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-quinazolin-4-ylacetic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2,(H,13,14)

InChI Key

ZQTXVEHNWOQXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Quinazoline 4 Acetic Acid and Analogues

Strategic Approaches to the Core Quinazoline (B50416) Ring System

The synthesis of the quinazoline ring is a well-explored area of heterocyclic chemistry. Modern methodologies aim for efficiency, atom economy, and the ability to generate molecular diversity. This section details several key strategic approaches for the synthesis of quinazoline derivatives, with a focus on their application to Quinazoline-4-acetic Acid and its analogues.

One-Pot Multicomponent Cyclization Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach is highly valued for its efficiency, reduction of waste, and operational simplicity.

A notable example of a one-pot, three-component synthesis of a quinazoline-4-carboxylic acid derivative was reported by Gök and colleagues in 2022. dergipark.org.tr This method involves the condensation of (2-amino-phenyl)-oxo-acetic acid sodium salt, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). The (2-amino-phenyl)-oxo-acetic acid sodium salt is conveniently generated from the alkaline hydrolysis of isatin (B1672199). dergipark.org.tr

In a typical procedure, the reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt with 4-chlorobenzaldehyde (B46862) and ammonium acetate in ethanol (B145695) at room temperature yields 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid. dergipark.org.tr This reaction proceeds through the initial formation of an imine between the aromatic aldehyde and the amino group of the anthranilate derivative, followed by cyclization with ammonia (B1221849) (from ammonium acetate) and subsequent aromatization to afford the quinazoline ring. This methodology provides a direct route to quinazoline-4-carboxylic acids, which can be further modified at the carboxylic acid functionality.

A similar catalyst-free, one-pot, three-component reaction for the synthesis of quinazolin-4-carboxamides has also been developed. researchgate.net This method utilizes 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, various aldehydes, and ammonium acetate in ethanol at 80°C. researchgate.net This approach demonstrates good functional group tolerance and provides the corresponding quinazolin-4-carboxamides in moderate to good yields.

Starting Material 1Starting Material 2Starting Material 3ProductKey Features
(2-Amino-phenyl)-oxo-acetic acid sodium saltAromatic AldehydeAmmonium Acetate2-Aryl-quinazoline-4-carboxylic acidOne-pot, three-component, room temperature, direct access to carboxylic acid functionality. dergipark.org.tr
2-(2-Aminophenyl)-N,N-dialkyl-2-oxoacetamideAldehydeAmmonium Acetate2-Substituted-quinazolin-4-carboxamideCatalyst-free, good functional group tolerance, moderate to good yields. researchgate.net

Acid-Catalyzed Cyclization Techniques

Acid catalysis plays a important role in the cyclization step of many quinazoline syntheses, facilitating the dehydration and ring closure of intermediates. While specific examples directly leading to this compound are not extensively documented, the principles can be applied to appropriately substituted precursors.

For instance, the acid-catalyzed cyclization of N-acylated (2-aminophenyl)-α-oxoacetic acids has been explored for the synthesis of tricyclic and tetracyclic 1,2-dihydroquinolin-2(1H)-ones. acs.org This type of intramolecular reaction highlights the utility of an acid promoter in forming cyclic structures from ortho-aminoaryl carbonyl compounds. A similar strategy could be envisioned for the synthesis of a quinazolinone precursor to this compound, where an N-acyl-2-aminobenzamide derivative with a suitable side chain at the acyl group undergoes acid-catalyzed cyclization.

In a broader context, acetic acid itself can be used as a catalyst and a solvent in the synthesis of quinazolinone derivatives. For example, the microwave-assisted cyclocondensation of 2-aminobenzamide (B116534) with carboxylic acids can be performed in the absence of a solvent to yield 2-substituted quinazolin-4(3H)-ones. nih.gov This demonstrates the dual role of an acid in promoting the reaction.

Precursor TypeAcid CatalystProduct TypeKey Features
N-Acylated (2-aminophenyl)-α-oxoacetic acidsVariousDihydroquinolinonesIntramolecular cyclization. acs.org
2-Aminobenzamide and Carboxylic AcidsAcetic Acid (as reactant/catalyst)2-Substituted Quinazolin-4(3H)-onesSolvent-free, microwave-assisted. nih.gov

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers a versatile and powerful platform for the synthesis of quinazolines, enabling reactions that are often difficult to achieve through other means. Various metals, including copper, palladium, iron, and cobalt, have been successfully employed in the construction of the quinazoline core.

Copper-catalyzed reactions are particularly prevalent. For example, a copper(I)-catalyzed synthesis of quinazolines has been reported via a cascade cyclization/hydrodehalogenation process. researchgate.net In this reaction, acetamide (B32628) serves as the nitrogen source and water as the hydrogen source, providing a modular route from readily available starting materials. researchgate.net Another copper-mediated one-pot synthesis of quinazolinones involves the oxidative coupling of aldehydes and 2-bromobenzoic acid, using aqueous ammonia as the nitrogen source. ijarsct.co.inmdpi.com

Palladium catalysis has also been instrumental in quinazoline synthesis. Palladium-catalyzed four-component reactions have been developed for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, ortho esters, and carbon monoxide. mdpi.com

Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation in water represents an environmentally friendly and efficient method for preparing quinazolinone derivatives. researchgate.net Furthermore, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers a ligand-free approach to quinazolines under mild conditions. mdpi.com

Metal CatalystReaction TypeStarting MaterialsProductKey Features
Copper(I)Cascade Cyclization/HydrodehalogenationAryl aldehydes, Acetamide, WaterQuinazolinesUse of acetamide as nitrogen source. researchgate.net
CopperOne-pot Oxidative CouplingAldehydes, 2-Bromobenzoic acid, AmmoniaQuinazolinonesIn situ amine generation. ijarsct.co.inmdpi.com
Palladium(II)Four-component Carbonylative Cyclization2-Bromoanilines, Amines, Ortho esters, CON-Substituted Quinazolin-4(3H)-onesOne-pot, good to excellent yields. mdpi.com
Iron(III)Cyclization2-Halobenzoic acids, AmidinesQuinazolinonesMicrowave-assisted, in water. researchgate.net
Cobalt(II)Dehydrogenative Cyclization2-Aminoaryl alcohols, NitrilesQuinazolinesLigand-free, mild conditions. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation has been particularly successful in the synthesis of quinazoline and quinazolinone derivatives, often reducing reaction times from hours to minutes.

A notable application is the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from the corresponding substituted benzamide (B126) and succinic anhydride, using the bio-sourced solvent pinane. nih.gov This method provides a direct route to quinazolinone derivatives bearing a propanoic acid side chain at the 2-position, which is structurally related to the target this compound.

The Niementowski quinazoline synthesis, a classical method involving the reaction of anthranilic acids with amides, has been significantly improved by the use of microwave irradiation. nih.gov This approach often circumvents the need for harsh reaction conditions and long reaction times typically associated with the conventional method.

Furthermore, antimony(III) trichloride (B1173362) has been shown to be an effective catalyst for the microwave-assisted condensation of anthranilic amide with various aldehydes and ketones to produce quinazolin-4(3H)-one derivatives in high yields under solvent-free conditions. scispace.comresearchgate.net

Reaction TypeKey ReagentsCatalystConditionsProductKey Advantages
CyclizationSubstituted benzamide, Succinic anhydrideNoneMicrowave, Pinane solvent4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acidUse of a sustainable solvent, direct route to a related structure. nih.gov
Niementowski ReactionAnthranilic acids, AmidesVariousMicrowave4-Oxo-3,4-dihydroquinazolinesAccelerated reaction times, improved yields. nih.gov
CondensationAnthranilic amide, Aldehydes/KetonesSbCl₃Microwave, Solvent-freeQuinazolin-4(3H)-onesHigh yields, short reaction times, mild conditions. scispace.comresearchgate.net

Electrochemical Synthesis of Quinazoline-4-one Derivatives

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional synthetic methods, utilizing electricity to drive chemical reactions and often avoiding the need for harsh reagents and oxidants. Several electrochemical methods have been developed for the synthesis of the quinazolinone core.

An electrochemical method for the synthesis of quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamide with glyoxylic acid. scispace.com This reaction is significant as glyoxylic acid can serve as a two-carbon building block, potentially leading to the formation of a carboxymethyl group at the 2-position of the quinazolinone ring, a close analogue of the target compound.

A more general electrochemical approach involves the acid-catalyzed cyclization of 2-aminobenzamides in the presence of various aldehydes. rsc.orgrsc.orgarkat-usa.org This method, which can be mediated by acetic acid, utilizes carbon and aluminum electrodes and proceeds at room temperature with good functional group tolerance. rsc.orgrsc.orgarkat-usa.org

Another innovative electrochemical strategy involves the C(sp³)–H amination of 2-aminobenzamides with ketones, catalyzed by TBAI, to yield 2-benzoylquinazolin-4(3H)-ones under metal-free conditions. rsc.org This highlights the potential of electrochemistry to forge C-N bonds in the construction of the quinazoline scaffold.

Reaction TypeKey ReagentsKey FeaturesProduct
Oxidative Decarboxylation2-Aminobenzamide, Glyoxylic acidNH₄I as N-source and electrolyte. scispace.comQuinazolin-4(3H)-one
Acid-catalyzed Cyclization2-Aminobenzamides, AldehydesAcetic acid mediation, Carbon and Aluminum electrodes, Room temperature. rsc.orgrsc.orgarkat-usa.org2-Substituted Quinazolin-4(3H)-ones
C(sp³)–H Amination2-Aminobenzamides, KetonesTBAI catalyst, Metal-free. rsc.org2-Benzoylquinazolin-4(3H)-ones

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. The synthesis of quinazolines and their derivatives is no exception, with numerous efforts focused on developing more environmentally benign methodologies.

The use of deep eutectic solvents (DESs) represents a significant advancement in green quinazoline synthesis. For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. researchgate.net In another approach, 3-substituted-quinazolin-4(3H)-ones were prepared in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor, aligning with green principles of energy efficiency. researchgate.net

Water, as a benign and abundant solvent, is also being explored for quinazoline synthesis. A modified Doebner hydrogen transfer reaction for the synthesis of 4-quinoline carboxylic acid has been developed using a dual green solvent system of water and ethylene (B1197577) glycol with p-TSA as a catalyst. researchgate.net While this example pertains to a quinoline, the principles are transferable to quinazoline synthesis.

Furthermore, the development of a four-component synthesis of quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions exemplifies a green approach by utilizing readily available starting materials and avoiding transition metal catalysts. rsc.org

Green ApproachStarting MaterialsConditionsProductKey Green Features
Deep Eutectic SolventsAnthranilic acid, Acetic anhydride, AminesCholine chloride:urea DES, 80°C2-Methyl-3-substituted-quinazolin-4(3H)-onesUse of a biodegradable and low-toxicity solvent. researchgate.net
Microwave-Assisted SynthesisAnthranilic acid, Amines, OrthoesterMicrowave irradiation3-Substituted-quinazolin-4(3H)-onesEnergy efficiency, reduced reaction times. researchgate.net
Green Solvent SystemAryl aldehyde, Amine, PyruvateWater/Ethylene glycol, p-TSA catalyst4-Quinoline carboxylic acidUse of water and a biodegradable co-solvent. researchgate.net
Metal-Free Multicomponent ReactionAnilines, Aromatic aldehydes, Ammonium iodideMetal-freeSubstituted QuinazolinesAvoidance of transition metal catalysts. rsc.org

Directed Synthesis of the Acetic Acid Moiety at the C-4 Position

The introduction of an acetic acid group at the C-4 position of the quinazoline ring is a key synthetic challenge that can be approached through various strategies. These methods often involve either the direct functionalization of a pre-formed quinazoline ring or the construction of the quinazoline ring with the C-4 substituent already in place or in a precursor form.

Directly attaching an acetic acid moiety to the C-4 position of a quinazoline ring often involves the displacement of a suitable leaving group. A common precursor for such reactions is a 4-haloquinazoline, typically 4-chloroquinazoline (B184009), which is susceptible to nucleophilic aromatic substitution.

One plausible approach involves the reaction of 4-chloroquinazoline with a malonic ester, such as diethyl malonate, in the presence of a base. The resulting diethyl (quinazolin-4-yl)malonate can then be hydrolyzed and decarboxylated to yield this compound.

Table 1: Plausible Reaction Scheme for Direct Attachment

Step Reactants Reagents/Conditions Intermediate/Product
1 4-Chloroquinazoline, Diethyl malonate NaH, THF Diethyl (quinazolin-4-yl)malonate

Another strategy could involve the conversion of 4-chloroquinazoline to quinazolin-4-ylacetonitrile through nucleophilic substitution with cyanide, followed by hydrolysis of the nitrile group to the carboxylic acid.

An alternative to direct attachment is the generation of a carboxylic acid precursor at the C-4 position, which can then be elaborated to the acetic acid moiety. A key precursor is quinazoline-4-carboxylic acid. One-pot, three-component condensation reactions have been reported for the synthesis of 2-substituted quinazoline-4-carboxylic acids. For instance, the reaction of the sodium salt of (2-aminophenyl)-oxo-acetic acid (obtained from the alkaline hydrolysis of isatin), an aldehyde, and ammonium acetate can yield the corresponding quinazoline-4-carboxylic acid. dergipark.org.trdergipark.org.tr

Once quinazoline-4-carboxylic acid is obtained, it can be converted to this compound through a homologation reaction, such as the Arndt-Eistert synthesis. This multi-step process involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired one-carbon extended acetic acid.

Table 2: Arndt-Eistert Homologation of Quinazoline-4-carboxylic Acid

Step Starting Material Reagents/Conditions Intermediate/Product
1 Quinazoline-4-carboxylic acid SOCl2 or (COCl)2 Quinazoline-4-carbonyl chloride
2 Quinazoline-4-carbonyl chloride CH2N2, Et2O 2-Diazo-1-(quinazolin-4-yl)ethan-1-one

Derivatization and Structural Diversification from this compound Scaffolds

This compound is a versatile scaffold for further derivatization, allowing for the exploration of a wide chemical space and the synthesis of diverse analogues with potentially enhanced biological activities.

The carboxylic acid group of this compound can be readily converted into esters and amides through standard organic transformations.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4), can be employed to synthesize a variety of esters. dergipark.org.tr

Amide Formation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride can then be reacted with a wide range of primary or secondary amines to afford the desired amides. dergipark.org.tr

Table 3: Ester and Amide Derivatives from a Quinazoline-4-carboxylic Acid Precursor dergipark.org.tr

Derivative Reagents and Conditions
Methyl 2-(2-(4-chlorophenyl)quinazolin-4-yl)acetate 2-(4-chlorophenyl)quinazoline-4-carboxylic acid, Methanol, H2SO4 (catalyst), Reflux

The carboxylic acid functionality of this compound serves as a handle for the introduction of various heterocyclic moieties.

Hydrazone Formation: The synthesis of hydrazones can be achieved by first converting this compound to its corresponding hydrazide. This is typically done by esterifying the acid and then reacting the resulting ester with hydrazine (B178648) hydrate. The obtained hydrazide can then be condensed with various aldehydes or ketones to form hydrazone derivatives. nih.govnih.gov

Pyrazole (B372694) Synthesis: Pyrazole rings can be constructed from the acetohydrazide intermediate. For example, reaction of the hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent like acetic acid can lead to the formation of a pyrazole ring attached to the quinazoline scaffold via the acetyl linker. nih.govnih.gov

Triazole Synthesis: To introduce a 1,2,4-triazole (B32235) ring, the acetohydrazide can be reacted with phenyl isothiocyanate to form an amidothiourea intermediate. Subsequent ring closure under basic conditions can yield the desired triazole derivative. researchgate.net Another approach involves the reaction of the hydrazide with triethyl orthoformate. nih.gov

Further diversification of the this compound scaffold can be achieved by introducing substituents at various positions on the quinazoline ring itself.

C-2 Position: The C-2 position of the quinazoline ring can be functionalized through various methods. For instance, starting from a 2-mercapto-3-phenylquinazolin-4(3H)-one, the sulfur can be displaced, and subsequent reactions can lead to a variety of substituents at the C-2 position. nih.gov It is also possible to construct the quinazoline ring with a pre-determined substituent at the C-2 position. nih.govptfarm.pl

N-3 Position: The N-3 position of the quinazolinone ring system is readily alkylated. The reaction of a quinazolin-4-one with an alkyl halide in the presence of a base like potassium carbonate in an aprotic solvent such as DMF typically leads to N-3 alkylation. nih.govrsc.orgresearchgate.netjuniperpublishers.com

C-6, C-7, and C-8 Positions: Substitutions at the benzene (B151609) portion of the quinazoline ring are generally introduced by starting with an appropriately substituted anthranilic acid derivative. Electrophilic aromatic substitution on the pre-formed quinazoline ring is also possible, with the expected order of reactivity being 8 > 6 > 5 > 7. Nitration, for example, has been shown to occur at the C-6 position. nih.govscispace.com

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

Understanding the mechanistic pathways involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. Investigations have revealed several distinct mechanisms, often dictated by the choice of starting materials, catalysts, and reaction conditions. These pathways typically involve key steps such as condensation, cyclization, and aromatization, with various intermediates being proposed and identified through experimental and computational studies.

Formation via Benzoxazinone (B8607429) Intermediate

A prevalent and well-studied pathway to quinazolin-4-one derivatives, the core of many this compound analogues, proceeds through a benzoxazinone intermediate. This two-step mechanism is a cornerstone of classical quinazolinone synthesis.

Step 1: Benzoxazinone Formation: The reaction is initiated by the treatment of anthranilic acid with an acylating agent, commonly acetic anhydride. nih.govtandfonline.com This step results in the formation of a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.gov

Step 2: Ring Transformation: The isolated benzoxazinone intermediate is then reacted with an appropriate amine. The proposed mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone ring, leading to its opening. tandfonline.com Subsequent intramolecular cyclization via the elimination of a water molecule yields the final 2,3-substituted quinazolin-4-one product. tandfonline.com This method is particularly common for producing 2-methyl-quinazolin-4(3H)-ones. tandfonline.com

ReactantsKey IntermediateMechanism StepsRef.
Anthranilic Acid, Acetic Anhydride, Amine2-Methyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one1. Acylation and cyclization to benzoxazinone. 2. Nucleophilic attack by amine and ring opening. 3. Dehydration and cyclization to quinazolinone. nih.govtandfonline.com

Multi-Component Reaction (MCR) Pathways

One-pot, multi-component syntheses are efficient methods for constructing the quinazoline framework. Mechanistic proposals for these reactions often suggest the formation of imine or diimine intermediates. For the synthesis of a quinazoline-4-carboxylic acid derivative from (2-amino-phenyl)-oxo-acetic acid sodium salt, benzaldehyde, and ammonium acetate, two potential pathways have been proposed. dergipark.org.tr

Path A: This pathway begins with the condensation of the aldehyde and the 2-aminobenzophenone (B122507) derivative to form an aldimine. This intermediate then reacts with ammonium acetate to yield a diimine, which subsequently undergoes cyclization and aromatization. dergipark.org.tr

Path B: Alternatively, the aldehyde first condenses with ammonium acetate to form an aldimine. This species then reacts with the 2-aminobenzophenone derivative, followed by cyclization and air oxidation of the resulting 1,2-dihydroquinazoline to afford the final aromatic product. dergipark.org.tr In both proposed mechanisms, one nitrogen atom originates from the amino group of the isatin hydrolysis product and the other from ammonium acetate. dergipark.org.tr

PathwayInitial CondensationKey IntermediateFinal StepsRef.
Path A Aldehyde + 2-AminobenzophenoneAldimine, then DiimineCyclization and Aromatization dergipark.org.tr
Path B Aldehyde + Ammonium AcetateAldimineCyclization and Air Oxidation dergipark.org.tr

Metal-Catalyzed and Oxidative Mechanisms

The use of metal catalysts and specific oxidants has opened avenues to novel mechanistic pathways, often involving C-H bond activation, oxidative coupling, and radical processes.

Copper-Catalyzed Reactions: Copper catalysts are versatile in quinazoline synthesis. One proposed domino mechanism involves an initial Ullmann-type N-arylation, followed by decarboxylation, aerobic oxidation, and intramolecular addition. researchgate.net Other copper-catalyzed routes proceed via an in-situ oxidation-cyclization reaction or involve the cleavage of N-O and N-C bonds in specific precursors. nih.gov In some cases, copper facilitates the amination of a starting material, which then condenses with an aldehyde, followed by intramolecular nucleophilic cyclization and aromatization. frontiersin.org

Palladium-Catalyzed Reactions: Palladium catalysts are employed in tandem reactions that may involve nucleophilic addition, intramolecular cyclization, and subsequent ring-opening to deliver the quinazoline product. frontiersin.org These transformations often involve direct C-H bond activation and aerobic oxidative aromatization. nih.gov

Radical Pathways: Certain synthetic strategies proceed through radical intermediates. The use of tert-Butyl hydroperoxide (TBHP) can initiate oxidative amination of a C(sp3)-H bond via a radical pathway. nih.gov Similarly, a sustainable method using hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source has been developed. acs.org Mechanistic studies involving radical scavengers support a pathway where H₂O₂ mediates the formation of the quinazolin-4(3H)-one scaffold. acs.org

Electrochemical Synthesis: An acid-catalyzed electrochemical method provides a mild route to quinazolinones. The proposed mechanism involves the initial formation of an imine from the reaction of a 2-aminobenzamide and an aldehyde. arkat-usa.org This imine intermediate then undergoes a cyclization step. The final step is the anodic oxidation of the cyclized intermediate to yield the aromatic quinazolin-4(3H)-one. arkat-usa.org

MethodCatalyst/ReagentKey Mechanistic StepsProposed IntermediatesRef.
Copper-Catalysis Cu(OAc)₂, CuIUllmann coupling, C-H activation, Aerobic oxidation, AnnulationN/A nih.govresearchgate.net
Palladium-Catalysis Pd(OAc)₂Nucleophilic addition, Intramolecular cyclization, C-H activationN/A nih.govfrontiersin.org
Radical Oxidation H₂O₂/DMSO, TBHPRadical formation, Oxidative aminationRadical species nih.govacs.org
Electrochemical Acetic AcidImine formation, Cyclization, Anodic oxidationImine, Cyclized intermediate arkat-usa.org

Molecular and Cellular Mechanisms of Biological Activity

Enzyme Inhibition Profiles

Derivatives of Quinazoline-4-acetic acid have been identified as potent inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway which is implicated in the development of diabetic complications. researchgate.netbilecik.edu.trresearchgate.net A series of novel acetic acid derivatives incorporating the quinazolin-4(3H)-one ring structure demonstrated significant in vitro inhibitory effects against AR, with many compounds exhibiting nanomolar activity. researchgate.netbilecik.edu.tr

One notable compound, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, displayed a particularly strong inhibitory effect with a KI value of 61.20 ± 10.18 nM. researchgate.netbilecik.edu.tr Molecular docking simulations have provided insights into the binding mechanisms, suggesting that these inhibitors can effectively interact with the active site of the aldose reductase enzyme. researchgate.netbilecik.edu.tr Furthermore, novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives have also been developed and shown to be highly potent AR inhibitors, with IC50 values in the nanomolar and even low nanomolar range. nih.gov For instance, one of the most active compounds in this series, compound 5i, exhibited an IC50 value of 2.56 nM, making it significantly more potent than the commercially available AR inhibitor, epalrestat. nih.gov

Table 1: Aldose Reductase (AR) Inhibition by this compound Derivatives
CompoundInhibitory MeasurementValue
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidKI61.20 ± 10.18 nM
Compound 5i (quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative)IC502.56 nM

Quinazoline-containing compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and pyrimidines and a key target for anticancer drugs. researchgate.net The structural resemblance of the quinazoline (B50416) scaffold to folic acid allows these compounds to act as competitive inhibitors of DHFR. researchgate.netnih.gov

A series of classical quinazoline analogues of folic and isofolic acids have been evaluated for their inhibitory activity against DHFR from both rat liver and Streptococcus faecium. nih.gov In another study, a new series of quinazoline analogs designed to mimic methotrexate (B535133) were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov Several of these compounds were identified as active DHFR inhibitors, with IC50 values in the sub-micromolar range. nih.gov For example, compounds 28, 30, and 31 from this series displayed IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Molecular modeling studies have been employed to understand the binding of these quinazolinone analogs within the active site of human DHFR. researchgate.netnih.gov

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazoline Analogs
CompoundIC50 Value (µM)
Compound 280.5
Compound 300.4
Compound 310.4

Quinazoline derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammation process and the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrajpub.com Both selective COX-1 and selective COX-2 inhibitors have been developed from the quinazoline scaffold.

In one study, three series of quinazoline derivatives were synthesized and evaluated for their in vitro inhibitory activity toward COX-1 and COX-2 isoenzymes. nih.gov Several of these compounds exhibited good to excellent inhibitory activity against COX-1, with IC50 values ranging from 0.064 to 3.14 µM, and a number of them were found to be highly selective for COX-1 over COX-2. nih.gov Conversely, other research has focused on developing selective COX-2 inhibitors. A series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones showed potent and selective COX-2 inhibition, with IC50 values in the range of 0.22–1.42 μM. rajpub.com Similarly, another study on 2,3-disubstituted 4(3H)-quinazolinone derivatives reported compounds with strong COX-2 inhibitory activity and high selectivity indices. researchgate.net

Table 3: Cyclooxygenase (COX) Inhibition by Quinazoline Derivatives
Compound SeriesTargetIC50 Range (µM)Selectivity
2,4,7-substituted quinazolinesCOX-10.064–3.14COX-1 selective
1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-onesCOX-20.22–1.42COX-2 selective
2,3-disubstituted 4(3H)-quinazolinones (Compound 4)COX-20.33SI >303.0
2,3-disubstituted 4(3H)-quinazolinones (Compound 6)COX-20.40SI >250.0

The quinazolinone scaffold has been utilized in the development of inhibitors targeting bacterial DNA gyrase, a promising target for novel antibiotics. nih.govnih.gov A study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified several potent inhibitors of the DNA gyrase subunit B (GyrB). nih.govnih.gov

Through structural modification, compounds with significant inhibitory activity were discovered. For instance, compounds f4 and f14 were identified as potent GyrB inhibitors with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov Another compound from this series, f1, demonstrated moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM and also exhibited antibacterial activity against MRSA with MICs of 4-8 µg/mL. nih.govnih.gov Docking studies have been employed to understand the interaction of these quinazoline derivatives with the DNA-gyrase enzyme. lookchem.com

Table 4: DNA Gyrase Inhibition by Quinazolinone Derivatives
CompoundTargetIC50 Value (µM)Antibacterial Activity (MIC, µg/mL)
f1S. aureus GyrB1.214-8 (MRSA)
f4GyrB0.31-
f14GyrB0.28-

The quinazoline core is a prominent scaffold in the design of tyrosine kinase inhibitors, particularly those that dually target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtbzmed.ac.irnih.gov The simultaneous inhibition of these two receptor tyrosine kinases is a valuable strategy in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.ir

Numerous studies have reported the synthesis and evaluation of quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors. nih.govnih.gov For example, a series of novel 4-anilinoquinazoline-acylamino derivatives were designed and showed interesting inhibitory potencies against both EGFR and VEGFR-2. nih.gov Compounds 15a, 15b, and 15e from this series exhibited potent inhibition of EGFR with IC50 values of 0.13 µM, 0.15 µM, and 0.69 µM, respectively, and also inhibited VEGFR-2 with IC50 values of 0.56 µM, 1.81 µM, and 0.87 µM, respectively. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding sites of EGFR and VEGFR-2. nih.govtbzmed.ac.ir

Table 5: Tyrosine Kinase (EGFR and VEGFR-2) Inhibition by Quinazoline Derivatives
CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)
15a0.130.56
15b0.151.81
15e0.690.87

Quinazolin-4(3H)-one has been identified as a scaffold for the development of inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a target in cancer therapy. rjpbr.comnih.gov The quinazolin-4(3H)-one core can act as a nicotinamide (B372718) mimic. nih.gov

Through structural modifications, the potency of the initial quinazolin-4(3H)-one scaffold has been significantly improved. nih.gov Substitutions at the 2- and 8-positions have been found to be particularly favorable for enhancing PARP-1 inhibition. nih.gov For instance, the addition of an amino group at the 8-position resulted in a compound with an IC50 value of 0.76 µM. nih.gov Further combining this with a methyl substituent at the 2-position led to the most potent compound in the study, 8-amino-2-methylquinazolin-4(3H)-one, with an IC50 value of 0.4 µM. nih.gov In another study, a quinazolinone-based derivative, compound 12c, showed inhibitory activity with an IC50 of 30.38 nM, which is comparable to the approved PARP-1 inhibitor Olaparib. rsc.org

Table 6: Poly(ADP-ribose) Polymerase (PARP-1) Inhibition by Quinazolin-4(3H)-one Derivatives
CompoundIC50 Value
Quinazolin-4(3H)-one5.75 µM
8-amino-quinazolin-4(3H)-one (Compound 22)0.76 µM
8-amino-2-methylquinazolin-4(3H)-one (Compound 31)0.4 µM
Compound 12c30.38 nM

Phosphodiesterase (PDE-4) Inhibition

Derivatives of the quinazoline scaffold have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds can modulate inflammatory pathways. A series of quinazoline derivatives has been synthesized and evaluated for their ability to inhibit various PDE isoforms. Some of these compounds have demonstrated potent, mixed inhibitory activity against both PDE3 and PDE4, with IC50 values in the nanomolar range.

In the pursuit of more selective inhibitors, research has also focused on the development of quinazoline-based derivatives that specifically target the PDE4B isoform. These efforts are aimed at reducing the side effects associated with non-selective PDE inhibitors. For instance, certain 2,4-disubstituted quinazoline derivatives have been identified as potent PDE4 inhibitors with one such compound, E6005, showing promise in this regard. Another compound, nitraquazone, which features a quinazoline-2,4-dione structure, has been identified as a promising PDE4 inhibitor with an IC50 of 1.9 µM. researchgate.net

Table 1: PDE4 Inhibitory Activity of Selected Quinazoline Derivatives
CompoundTargetIC50 (µM)
NitraquazonePDE41.9

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The quinazoline nucleus is a key structural feature in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. A number of spiro cyclohexane-1,2'-quinazoline derivatives have been synthesized and shown to be highly potent DPP-4 inhibitors. In enzymatic assays, many of these compounds were found to be 102-103 times more active than the reference drug linagliptin, with IC50 values ranging from 0.0005 to 0.0089 nM compared to linagliptin's IC50 of 0.77 nM. nih.gov

Table 2: DPP-4 Inhibitory Activity of Spiro Cyclohexane-1,2'-Quinazoline Derivatives
Compound CategoryIC50 Range (nM)Reference Drug (Linagliptin) IC50 (nM)
Spiro cyclohexane-1,2'-quinazoline derivatives0.0005 - 0.00890.77

Histone Deacetylase (HDAC) Inhibition

Quinazolin-4-one derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. researchgate.net These compounds often incorporate a hydroxamic acid moiety, which acts as a zinc-binding group within the active site of HDAC enzymes. acs.orgresearchgate.net Research has led to the development of novel quinazolin-4-one derivatives that exhibit selective and potent inhibition of HDAC6, with IC50 values in the nanomolar range. researchgate.net

One of the most potent HDAC6 inhibitors identified is (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, which has an IC50 of 8 nM. researchgate.net Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, selectively inhibits HDAC6 with an IC50 of 29 nM. researchgate.net Furthermore, a series of novel quinazoline-4-(3H)-one analogues were synthesized, with compound 5b being the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. plos.org

Table 3: HDAC6 Inhibitory Activity of Selected Quinazolin-4-one Derivatives
CompoundIC50 (nM)
(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide8
N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide29
Compound 5b150

Werner Syndrome Helicase (WRN) Inhibition

Recent studies have identified quinazoline derivatives as inhibitors of Werner Syndrome Helicase (WRN), a crucial target in cancers with microsatellite instability. nih.gov The antiproliferative activity of these compounds has been shown to be dependent on the presence of WRN helicase. nih.govnih.gov

A specific quinazoline derivative, kzl052 , has demonstrated significant inhibitory effects on prostate cancer cells in a WRN-dependent manner. rsc.orgotavachemicals.com This compound was found to inhibit the growth of PC3 and LNCaP prostate cancer cells with IC50 values of 0.39 ± 0.01 μM and 0.11 ± 0.01 μM, respectively. rsc.orgotavachemicals.com The mechanism of action involves direct binding to the WRN protein, which disrupts its function in DNA repair and regulation of genomic stability. nih.govrsc.org

Table 4: WRN-Dependent Antiproliferative Activity of Quinazoline Derivative kzl052
Cell LineIC50 (µM)
PC30.39 ± 0.01
LNCaP0.11 ± 0.01

Other Kinase Targets (e.g., PI3K, Protein Kinase CK2, Checkpoint Kinases)

The quinazoline scaffold is a common feature in a variety of kinase inhibitors, targeting enzymes that are critical for cell signaling and proliferation.

Phosphoinositide 3-kinase (PI3K): A series of 4-aminoquinazoline derivatives have been designed and synthesized as PI3K inhibitors. One compound, in particular, demonstrated selective inhibition of the PI3Kα isoform with an IC50 of 13.6 nM. This inhibition subsequently blocks the PI3K/Akt signaling pathway, leading to antiproliferative effects. aacrjournals.org

Protein Kinase CK2: The quinazoline derivative 5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl-acetic acid, also known as IQA, has been identified as a potent and selective inhibitor of protein kinase CK2 with a Ki of 0.17 µM. chem-soc.si Another quinazoline derivative, SHP01, was identified through virtual screening and exhibited an IC50 of 4.23 μM against CK2. nih.gov

Checkpoint Kinases (Chk1, Chk2): A potent and selective ATP-competitive inhibitor of CHK2, CCT241533, features a quinazoline core. This compound has an IC50 of 3 nM for CHK2, demonstrating significant selectivity over CHK1 (IC50 = 245 nM). nih.gov The crystal structure of CCT241533 in complex with CHK2 reveals key interactions, including a hydrogen bond between the 4-amino moiety of the quinazoline and the side-chain of glutamic acid 308. nih.govnih.gov

Table 5: Inhibitory Activity of Quinazoline Derivatives Against Various Kinases
CompoundTarget KinaseIC50/Ki
4-aminoquinazoline derivativePI3Kα13.6 nM (IC50)
IQACK20.17 µM (Ki)
SHP01CK24.23 µM (IC50)
CCT241533CHK23 nM (IC50)
CCT241533CHK1245 nM (IC50)

Anticancer Action Mechanisms

The anticancer properties of this compound derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated and can be initiated through various cellular pathways.

Induction of Apoptosis (e.g., Cytochrome c-mediated, Caspase-8 Activation)

Several quinazolinone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), has been demonstrated to induce apoptosis in human leukemia MOLT-4 cells. Treatment with DQQ leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. This release is followed by the activation of caspase-9 and the downstream executioner caspase-3.

Simultaneously, DQQ and other quinazoline derivatives have been found to activate caspase-8, a key initiator caspase in the extrinsic pathway. chem-soc.si The activation of both caspase-8 and caspase-9 indicates that these compounds can trigger apoptosis through dual mechanisms, leading to a more effective anticancer response. The activation of these caspases ultimately leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and the execution of apoptosis.

Cell Cycle Arrest (e.g., G1/S, G2/M Phase)

A primary mechanism through which quinazoline compounds exert their antiproliferative effects is the induction of cell cycle arrest, which prevents cancer cells from completing the division process. Numerous studies have demonstrated that derivatives of the quinazoline scaffold can halt cell cycle progression at different phases.

A notable number of quinazolin-4(3H)-one and 4-(N-cycloamino)quinazoline derivatives have been shown to induce arrest specifically at the G2/M phase of the cell cycle. rsc.orgnih.govresearchgate.netmdpi.com For instance, the quinazoline derivative 04NB-03 was found to induce a concentration- and time-dependent G2/M phase arrest in hepatocellular carcinoma (HCC) cells. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones also cause G2/M arrest, an effect comparable to known tubulin inhibitors. researchgate.net This disruption of the mitotic phase often leads to apoptosis, or programmed cell death. rsc.org

While G2/M arrest is commonly observed, some derivatives act on an earlier checkpoint. For example, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was found to significantly arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. researchgate.net This compound caused an increase in the G1 cell population from 51.45% in control cells to 60.68% in treated cells, indicating an impediment to the DNA replication step. researchgate.net

Table 1: Examples of Quinazoline Derivatives and their Effect on Cell Cycle

Compound ClassSpecific Derivative/CompoundCell Line(s)Phase of ArrestReference
Quinazolinone6,7-disubstituted-2-(3-fluorophenyl)quinazolinoneOral Squamous Cell CarcinomaG2/M rsc.org
Quinazoline04NB-03Hepatocellular Carcinoma (HCC)G2/M nih.gov
Quinazolin-4(3H) oneNaphthyl derivative (Compound 39)Multiple human cancer cell linesG2/M researchgate.net
4-(N-Cycloamino)quinazoline7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)-G2/M mdpi.com
Quinazoline-4-carboxylic acid2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast Cancer)G1 researchgate.net

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Several classes of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. mdpi.comresearchgate.net

This mechanism prevents the assembly of tubulin monomers into functional microtubules, which in turn leads to the G2/M cell cycle arrest and subsequent apoptosis. rsc.orgresearchgate.net Research has led to the discovery of novel quinazoline derivatives with significant tubulin polymerization inhibition activity. For example, compound Q19 demonstrated potent antiproliferative effects against the HT-29 colon cancer cell line with an IC50 value of 51 nM by effectively inhibiting microtubule polymerization. researchgate.net Another compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited a potent tubulin assembly inhibition IC50 value of 0.77 μM and substantially inhibited colchicine binding. mdpi.comnih.gov Quinazolinone-amino acid hybrids have also been developed as dual inhibitors of both EGFR kinase and tubulin polymerization. nih.gov

Inhibition of Tumor Cell Migration and Invasion

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This process involves the migration and invasion of cancer cells into surrounding tissues and blood vessels. Quinazoline derivatives have been shown to interfere with these critical steps.

One key mechanism is the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. mdpi.com These enzymes degrade the extracellular matrix, facilitating cancer cell invasion. The novel quinazolinone derivative MJ-29 was shown to inhibit the migration and invasion of human oral cancer CAL 27 cells by attenuating the enzymatic activity of MMP-2 and MMP-9. mdpi.comnih.gov Similarly, 2,4-diamino-quinazoline (2,4-DAQ) effectively reduced the migration and invasion of gastric cancer cells. nih.gov Research on 2,3-dihydroquinazoline-4(1H)-one analogs also identified compounds with notable inhibitory effects on prostate cancer cell adhesion and invasion. rsc.org

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. Targeting this process is another important anticancer strategy. Quinazoline derivatives have demonstrated significant anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgacs.org

VEGF and its receptor VEGFR-2 are key regulators of angiogenesis. acs.org The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. Quinazoline derivatives, such as compound 11d, have been identified as novel angiogenesis inhibitors that function by down-regulating the phosphorylation of VEGFR-2 tyrosine kinase. acs.org This inhibition blocks the VEGFR-2-mediated signaling pathway, including downstream effectors like Akt/mTOR/p70s6k. acs.org The quinazoline analog HMJ-30 has also been shown to inhibit angiogenesis by suppressing endothelial cell migration and disrupting the formation of tube-like structures. rsc.org

Table 2: Anti-Angiogenic Activity of Quinazoline Derivatives via VEGFR-2 Inhibition

Compound/DerivativeActivityIC50 ValueReference
Quinazoline derivative 11dVEGFR-2 Kinase Inhibition5.49 μM acs.org
2-thioxobenzo[g]quinazoline 13VEGFR-2 Inhibition46.6 ± 2.8 nM nih.gov
2-thioxobenzo[g]quinazoline 15VEGFR-2 Inhibition44.4 ± 2.6 nM nih.gov
Quinazolin-4(3H)-one 5pVEGFR-2 Inhibition0.117 μM mdpi.com

DNA Cleavage Activity

Direct DNA cleavage is a mechanism employed by some anticancer agents to induce cell death. While this compound and its simple derivatives are not typically reported to directly cleave DNA, their coordination complexes with transition metals exhibit significant DNA cleavage capabilities. rsc.orgmdpi.commdpi.com

These metal complexes can interact with DNA through intercalation or groove-binding. rsc.org Upon activation, often by light (photocleavage), they can efficiently cleave supercoiled plasmid DNA. mdpi.commdpi.com For example, transition metal(II) complexes of halogenated quinazoline derivatives were shown to cleave pBR322 plasmid DNA, with the activity being dependent on the concentration and wavelength of irradiation. mdpi.commdpi.com This suggests that while the quinazoline scaffold itself serves to bind to DNA, the metal center is crucial for the cleavage activity. It is important to distinguish this from the mechanism of related heterocyclic compounds, like some quinoxaline (B1680401) derivatives, which have been noted for direct DNA cleaving activity, or other quinazolines that interfere with DNA processing by inhibiting enzymes such as topoisomerase or DNA polymerase III. nih.govmdpi.com

Anti-inflammatory Action Mechanisms and Receptor Interactions

The quinazoline scaffold is also the basis for compounds with significant anti-inflammatory properties. researchgate.net Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as proquazone (B1679723) and fluproquazone (B1673475) feature the quinazoline core structure.

The mechanisms underlying these effects involve the modulation of key inflammatory pathways. Studies on novel quinazoline derivatives suggest that their anti-inflammatory activity may stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. Furthermore, these compounds may act by modulating the production of inflammatory cytokines. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the quinazolinone system can enhance anti-inflammatory effects.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Quinazoline-based compounds exhibit a broad spectrum of antimicrobial activity, targeting a wide range of pathogens including bacteria, fungi, and viruses. rsc.orgresearchgate.net

Antibacterial Activity: The antibacterial mechanisms of quinazolinone derivatives are varied. One notable mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. A novel 4(3H)-quinazolinone was found to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Other derivatives act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to cell death. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: Certain quinazolinone derivatives have demonstrated potent antifungal properties. Some compounds have been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are often resistant to conventional antibiotics.

Antiviral Activity: The antiviral potential of quinazoline derivatives has been explored against several viruses. (Quinazolin-4-ylamino)methyl-phosphonates displayed activity against the Tobacco Mosaic Virus (TMV). More clinically relevant, 2-Methylquinazolin-4(3H)-one was identified as a significant antiviral agent against the Influenza A virus. It was shown to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP) and modulate the host's inflammatory cytokine response in infected mice.

Antioxidant Mechanisms and Radical Scavenging Activity

Research into the direct antioxidant and radical scavenging capabilities of this compound itself is limited. However, extensive studies have been conducted on its derivatives, which provide insight into the potential mechanisms of the broader quinazoline class. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The primary mechanisms investigated for quinazoline derivatives include scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive oxygen species (ROS) such as nitric oxide (NO·) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.gov The effectiveness of these derivatives is highly dependent on the nature and position of substituent groups on the quinazoline ring system. For instance, the presence of phenolic hydroxyl groups significantly enhances antioxidant activity. nih.gov Specifically, dihydroxy-substituted quinazolinones have demonstrated potent radical scavenging activity, with the position of the second hydroxyl group (ortho or para to the first) being crucial for this enhanced effect. nih.gov

One study synthesized a series of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acids, where various amino acids were attached to the core structure. These derivatives were evaluated for their ability to scavenge DPPH radicals, indicating that the modification of the acetic acid moiety can influence antioxidant potential. researchgate.net

Conversely, a study on 2-(3,4-dihydro-3-oxo-2H- nih.govnih.govmdpi.comtriazino[4,3-c]quinazolin-4-yl)acetic acid, a structurally related compound, found it to be inactive as an antioxidant. nih.gov Interestingly, the ester and amide derivatives of this same acid did exhibit significant antioxidant activity in nitrosative stress models, suggesting that the free carboxylic acid group might not be favorable for this activity in certain structural contexts. nih.gov This highlights the critical role that chemical modifications play in imparting or enhancing the radical scavenging properties of the quinazoline scaffold.

Table 1: Antioxidant Activity of Selected Quinazoline Derivatives This table presents data for derivatives of this compound, as direct data for the parent compound is limited.

Compound TypeAssayFindingsReference
2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acidsDPPH radical scavengingDerivatives showed varying degrees of radical scavenging capabilities. researchgate.net
Phenolic derivatives of Quinazolin-4(3H)-oneDPPH, ABTS, NO radical scavengingOrtho diphenolic derivatives exerted a stronger antioxidant effect than standards like ascorbic acid and Trolox. nih.govmdpi.com
2-Substituted Quinazolin-4(3H)-onesDPPH, ABTSDihydroxy-substituted derivatives showed the most potent radical scavenging activity. nih.gov
2-(3,4-dihydro-3-oxo-2H- nih.govnih.govmdpi.comtriazino[4,3-c]quinazolin-4-yl)acetic acidNitrosative stress modelThe parent acid was inactive. nih.gov
Esters and amides of 2-(3,4-dihydro-3-oxo-2H- nih.govnih.govmdpi.comtriazino[4,3-c]quinazolin-4-yl)acetic acidNitrosative stress modelShowed effective antioxidant activity. nih.gov

Analgesic Pathways and Molecular Targets

The analgesic properties of the quinazoline chemical family have been attributed to several molecular mechanisms, primarily involving the inhibition of cyclooxygenase (COX) enzymes and potential interactions with opioid receptors. While direct studies on this compound are not extensively detailed in the available literature, research on its structural analogs provides a strong indication of the likely pathways.

Cyclooxygenase (COX) Inhibition: A significant body of research points to the inhibition of COX enzymes as a primary mechanism for the analgesic and anti-inflammatory effects of quinazolinone derivatives. researchgate.net The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. researchgate.net Many quinazoline-based compounds have been designed and synthesized as selective inhibitors of either COX-1 or COX-2.

COX-1 Inhibition: Certain 2,4,7-substituted quinazolines have been identified as potent and highly selective COX-1 inhibitors. nih.govacs.org Molecular docking studies suggest that these compounds bind within the COX-1 active site, with key interactions, such as hydrogen bonding with the amino acid Tyr355, being crucial for their inhibitory activity. nih.govacs.org

COX-2 Inhibition: Numerous novel quinazolinone derivatives have been developed as selective COX-2 inhibitors. researchgate.netnih.gov This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. The design of these molecules often incorporates specific structural features that favor binding to the slightly larger active site of the COX-2 isoenzyme. tandfonline.com The analgesic effects of these compounds are often evaluated using the acetic acid-induced writhing test in animal models, a standard assay for peripheral analgesic activity. jneonatalsurg.commdpi.com

Opioid Receptor Modulation: Another potential pathway for the analgesic effects of quinazoline derivatives involves the opioid system. jneonatalsurg.com Opioid receptors, particularly the µ-opioid receptor (MOR), are critical targets for potent analgesics. mdpi.commdpi.com While less common than COX inhibition, some studies have explored the potential for quinazoline-based structures to act as ligands for these receptors. For instance, a novel dihydroimidazo[1,5-a]quinazolin-5(3H)-one derivative was evaluated in silico as a potential ligand for the µ-opioid receptor, suggesting that the quinazoline scaffold can be adapted to target this analgesic pathway. mdpi.com The hot plate test is often used to assess central analgesic activity, which can be indicative of an opioid-mediated mechanism. jneonatalsurg.com

Table 2: Potential Analgesic Molecular Targets for the Quinazoline Class of Compounds This table summarizes findings for the broader class of quinazoline derivatives, as specific data for this compound is not available.

Molecular TargetProposed MechanismRelevance to AnalgesiaRepresentative Compound ClassReference
Cyclooxygenase-1 (COX-1)Competitive inhibition of the enzyme active site, preventing prostaglandin (B15479496) synthesis.Reduction of inflammation and peripheral pain signaling.2,4,7-substituted quinazolines nih.govacs.org
Cyclooxygenase-2 (COX-2)Selective inhibition of the inducible enzyme responsible for prostaglandin synthesis in inflammation.Reduction of inflammatory pain with potentially fewer GI side effects.2,3-disubstitued 4(3H)-quinazolinones researchgate.netresearchgate.netnih.gov
µ-Opioid Receptor (MOR)Binding as a ligand to the receptor in the central nervous system.Modulation of central pain perception, leading to strong analgesia.Dihydroimidazo[1,5-a]quinazolin-5(3H)-ones jneonatalsurg.commdpi.com

Structure Activity Relationship Sar Studies of Quinazoline 4 Acetic Acid Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of quinazoline-4-acetic acid derivatives can be profoundly altered by introducing different functional groups at various positions on the quinazoline (B50416) core and the acetic acid side chain.

The acetic acid moiety is a critical component for the biological activity of these derivatives, particularly in their function as aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. researchgate.net The carboxylic acid group of the side chain is often essential for binding to the enzyme's active site.

In a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring, the acetic acid group was attached to a phenoxy moiety, which in turn was linked to the quinazolinone core. researchgate.netnih.gov All tested compounds in this series demonstrated nanomolar activity against aldose reductase, indicating the importance of this structural arrangement. researchgate.net The terminal carboxylic acid group of the acetic acid side chain is a key feature, often acting as a hydrogen bond acceptor or forming ionic interactions with residues in the active site of target enzymes. researchgate.net

Modifications to the linker between the quinazolinone core and the acidic function are also crucial. Studies on related quinazolinone derivatives have shown that the nature and length of this linker can significantly impact potency. acs.org For instance, replacing an ester linkage with an amide or ether can alter the molecule's flexibility and binding orientation, thereby affecting its biological activity.

Substitutions on the bicyclic quinazoline ring system are a primary strategy for modulating pharmacological activity. The nature, position, and size of these substituents determine the compound's affinity and selectivity for its molecular target.

Position 2: This position is highly amenable to modification. Introducing substituted aryl groups, such as a 4-chlorophenyl group, has been shown to result in potent antimicrobial activity. nih.gov The incorporation of heteroaryl moieties like imidazole (B134444) or triazole at the end of an alkyl side chain at position 2 can enhance anti-inflammatory effects. nih.gov

Position 4: The 4-amino group is a cornerstone for the activity of many quinazoline derivatives, particularly EGFR inhibitors. nih.gov An anilino (phenylamino) group at this position is a common feature of potent tyrosine kinase inhibitors. nih.gov SAR studies reveal that substitutions on this aniline (B41778) ring are critical; for example, electron-withdrawing groups often enhance activity. nih.gov

Position 6: This position is frequently substituted to improve activity. The introduction of a halogen (like bromine or chlorine) or small alkyl groups can lead to potent antibacterial activity. researchgate.netresearchgate.net In the context of anticancer agents, a nitro group at the C-6 position has been associated with improved potency. nih.gov

Position 7: Similar to the C-6 position, substitutions here are important for tuning the molecule's properties. Small, electron-donating substituents like a methoxy (B1213986) group at the C-6 and/or C-7 positions are often beneficial for EGFR inhibitory activity. nih.gov

Position 8: While less commonly modified, substitutions at this position can also influence activity. A phenyl group at C-8 has been noted in compounds with improved anticancer potency. nih.gov

The following table summarizes the general effects of various substituents on the quinazoline ring based on studies of related quinazolinone derivatives.

PositionSubstituent TypeGeneral Effect on Biological ActivityTarget Class Example
2 Aryl, HeteroarylOften essential for activity; modulates potency.Antimicrobial, Anti-inflammatory
4 Substituted Amino (Anilino)Critical for kinase inhibition; anchors molecule in ATP binding site.EGFR, VEGFR-2 Kinases
6 Halogen, Nitro, AlkylEnhances potency and can improve pharmacokinetic properties.Antibacterial, Anticancer
7 Methoxy, other small groupsModulates kinase selectivity and potency.EGFR Kinase
8 PhenylCan contribute to increased potency.Anticancer

The electronic properties of substituents on the quinazoline ring and its appendages play a pivotal role in determining biological activity. The effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is highly dependent on the specific biological target and the position of the substituent.

For instance, in the development of 4-anilinoquinazoline (B1210976) derivatives as EGFR inhibitors, the presence of an electron-withdrawing group on the 4-aniline moiety generally leads to better biological activity. nih.gov Conversely, for antimicrobial quinazolinones, phenyl rings substituted with electron-donating groups like methoxy and methyl have shown greater activity compared to those with EWGs. nih.gov

In a study of 2-aryl-4-substituted quinazolines, para-substitution of the phenyl moiety with various EWGs (e.g., -Cl, -Br, -F, -SO2CH3) resulted in higher EGFR inhibitory activity compared to EDGs (e.g., -CH3, -OCH3). nih.gov However, in other cases, the introduction of electron-rich substituents at the C-6 position is known to assist antibacterial potency. nih.gov This highlights that there is no universal rule, and the optimal electronic nature of the substituent must be determined empirically for each target class. The yield of synthesis can also be affected, with EWGs sometimes increasing reaction yields while EDGs decrease them. nih.gov

Expanding the quinazoline core by fusing additional heterocyclic rings can lead to novel derivatives with distinct biological profiles. For example, fusing a triazole ring to the quinazoline system has been explored to generate compounds with anti-inflammatory activity. nih.gov Similarly, linking other heterocyclic moieties like thiazole, imidazole, or pyrazole (B372694) to the quinazoline core via various linkers can significantly enhance antimicrobial or anticancer effects. researchgate.netmdpi.com

The nature of the bridging moiety that connects the quinazoline scaffold to other parts of the molecule is also critical. In the context of kinase inhibitors, replacing a simple linker with a disubstituted urea (B33335) or thiourea (B124793) group has been shown to be favorable for inhibitory activity against targets like EGFR. nih.gov These bridging groups can form additional hydrogen bonds with the target protein, thereby increasing binding affinity.

Identification of Key Pharmacophoric Requirements for Potency and Selectivity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-based inhibitors, several key pharmacophoric features have been identified through extensive SAR and computational modeling studies. nih.gov

For kinase inhibitors, a common pharmacophore includes:

A heterocyclic core (the quinazoline ring system): This scaffold acts as a base, correctly positioning the other functional groups to interact with the ATP binding site. nih.gov

A hydrogen bond acceptor: The N1 atom of the quinazoline ring is a crucial hydrogen bond acceptor that interacts with the "hinge region" of the kinase domain. unar.ac.id

A substituted amino group at C-4: Typically an anilino group, which fits into a hydrophobic pocket of the kinase. nih.govwisdomlib.org

Substituents at C-6 and C-7: These positions extend into a solvent-accessible region, and modifications here are used to fine-tune potency and selectivity. wisdomlib.org

For aldose reductase inhibitors containing the this compound scaffold, the pharmacophore requires the terminal carboxylic acid group for interaction with the enzyme's anionic binding site. researchgate.net The quinazolinone moiety itself occupies a hydrophobic pocket, and substituents are optimized to maximize van der Waals interactions. researchgate.net

Correlation of Structural Elements with Specific Molecular Target Binding

Molecular docking and 3D-QSAR studies have provided detailed insights into how specific structural elements of this compound derivatives interact with their biological targets at an atomic level. researchgate.netnih.gov

Binding to Kinases (e.g., EGFR, VEGFR-2): The binding mode of quinazoline derivatives in the ATP pocket of tyrosine kinases is well-characterized. The N1 atom of the quinazoline ring typically forms a critical hydrogen bond with the backbone NH of a conserved methionine residue in the hinge region of the kinase (e.g., Met793 in EGFR). ekb.eg The 4-anilino substituent projects into a hydrophobic pocket located deep within the active site. wisdomlib.org Substituents at the 6- and 7-positions of the quinazoline ring can form additional interactions; for example, a methoxy group at C-7 can form a water-mediated hydrogen bond with a threonine residue (Thr790), which is crucial for overcoming certain types of drug resistance. nih.gov

The following table summarizes key molecular interactions for quinazoline derivatives with different targets.

Target EnzymeKey Interacting ResiduesInteracting Moiety of LigandType of Interaction
EGFR Kinase Hinge Region (e.g., Met793)Quinazoline N1 atomHydrogen Bond
Hydrophobic Pocket4-Anilino groupHydrophobic Interactions
Gatekeeper Residue (e.g., Thr790)C7-substituent (e.g., -OCH3)Water-mediated H-Bond
Aldose Reductase Tyr48, His110, Trp111Carboxylate of acetic acidHydrogen Bond, Ionic
Specificity PocketQuinazolinone core & C2-substituentHydrophobic Interactions
DNA Gyrase Active Site ResiduesQuinazolinone core, various substituentsHydrogen Bond, Hydrophobic

Computational and in Silico Investigations of Quinazoline 4 Acetic Acid and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been pivotal in understanding how derivatives of quinazoline-4-acetic acid interact with their biological targets. A notable example is the investigation of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring as inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. researchgate.netnih.gov These studies have successfully predicted the binding modes and affinities of these compounds within the AR active site.

One particularly potent derivative, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, demonstrated a strong inhibitory effect with a KI value of 61.20 ± 10.18 nM. researchgate.net Docking simulations of this compound and its analogs have provided insights into the structural requirements for effective AR inhibition. The docking scores, which are indicative of binding affinity, for a series of these derivatives have been calculated, allowing for a rank-ordering of potential inhibitors before their synthesis and in vitro testing.

Table 1: Predicted Binding Affinities of this compound Derivatives against Aldose Reductase

Compound ID IUPAC Name Predicted Binding Affinity (kcal/mol)
Compound 19 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid -10.5
Compound 16 2-(4-[(2-((4-ethylpiperazin-1-yl)methyl)-4-oxoquinazolin-3(4H)-yl)imino)methyl)phenoxy)acetic acid -10.2
Compound 18 2-(4-(((4-oxo-2-(piperidin-1-ylmethyl)quinazolin-3(4H)-yl)imino)methyl)phenoxy)acetic acid -9.8
Compound 15 2-(4-(((4-oxo-2-(morpholinomethyl)quinazolin-3(4H)-yl)imino)methyl)phenoxy)acetic acid -9.5

Identification of Critical Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting binding affinities, molecular docking simulations excel at identifying the specific molecular interactions that stabilize the ligand-receptor complex. For this compound derivatives targeting aldose reductase, these interactions are crucial for their inhibitory activity.

Studies have revealed that the acetic acid moiety of these compounds often forms key hydrogen bonds with amino acid residues in the active site of AR. researchgate.net For instance, the carboxyl group can interact with residues such as Tyr48, His110, and Trp111. The quinazoline (B50416) core itself typically engages in hydrophobic interactions with a specificity pocket within the enzyme, involving residues like Trp20, Phe122, and Trp219.

In the case of the highly potent Compound 19, docking analysis showed that the quinazolin-4(3H)-one ring is positioned in the hydrophobic pocket of the AR active site. The piperazine (B1678402) and phenoxyacetic acid moieties were found to form additional hydrogen bonds and hydrophobic contacts, further anchoring the molecule and contributing to its high affinity. researchgate.net

Table 2: Key Binding Interactions of a this compound Derivative (Compound 19) with Aldose Reductase

Type of Interaction Interacting Ligand Moiety Interacting Receptor Residue(s)
Hydrogen Bonding Acetic Acid Group Tyr48, His110
Piperazine Ring Asp43
Hydrophobic Interactions Quinazolinone Core Trp20, Phe122, Trp219
Phenyl Ring Pro218

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes.

As of the current literature, specific MD simulation studies focusing exclusively on this compound and its derivatives are not extensively reported. However, MD simulations have been performed on the broader class of quinazolinone derivatives, providing valuable insights that could be extrapolated. researchgate.netnih.govrsc.org For instance, simulations on quinazolinone inhibitors of other enzymes have been used to confirm the stability of the docked poses, showing that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. nih.govugm.ac.id Such studies typically analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

There is a lack of publicly available QSAR studies that are specifically focused on this compound derivatives. The existing research on QSAR modeling has predominantly investigated the broader categories of quinazoline and quinazolinone compounds for various biological activities, such as anticancer and antimicrobial effects. nih.govfrontiersin.orgijprajournal.com These studies have successfully developed predictive models based on molecular descriptors, which have guided the design of more potent analogs within those specific series. While the methodologies from these studies could be applied to this compound derivatives, dedicated QSAR models for this particular chemical class have not yet been published.

In Silico ADMET Profiling for Pharmacokinetic Insights

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery that predicts the pharmacokinetic and toxicological properties of a compound.

Absorption and Distribution Predictions

For the novel acetic acid derivatives containing a quinazolin-4(3H)-one ring, in silico ADMET predictions have been carried out to evaluate their drug-likeness. researchgate.netnih.gov These studies often use computational models to predict properties based on the chemical structure.

Predictions for this class of compounds generally indicate good oral bioavailability, as they often comply with Lipinski's rule of five, a set of guidelines used to evaluate the potential for a chemical compound to be an orally active drug. Key predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding (PPB). For example, many of the synthesized aldose reductase inhibitors were predicted to have high intestinal absorption and optimal plasma protein binding, suggesting they are likely to be well-absorbed and distributed in the body. researchgate.net

Table 3: Predicted ADMET Properties for Representative this compound Derivatives

Compound ID Predicted Human Intestinal Absorption (%) Predicted Caco-2 Permeability (logPapp) Predicted Plasma Protein Binding (%) Lipinski's Rule of Five Violations
Compound 19 > 90% High ~ 95% 0
Compound 16 > 90% High ~ 94% 0
Compound 18 > 90% High ~ 96% 0
Compound 15 > 90% High ~ 92% 0

Metabolic Fate Assessment

The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. In silico tools offer a rapid and cost-effective means to predict how a compound like this compound and its analogs will be transformed by metabolic enzymes. researchgate.net These computational approaches primarily focus on predicting interactions with key enzyme systems, such as Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate the structural features of molecules with their metabolic stability. nih.gov For this compound derivatives, a QSAR model could predict their susceptibility to metabolism based on descriptors like electronic properties, hydrophobicity, and steric factors. nih.gov For instance, the presence of electron-donating or withdrawing groups on the quinazoline ring can significantly alter the molecule's interaction with the active site of a CYP enzyme.

Machine learning algorithms and molecular docking simulations provide a more dynamic view of metabolic interactions. nih.gov Docking studies can simulate the binding of this compound derivatives to the active sites of specific CYP isoforms (e.g., CYP3A4, CYP2D6), predicting the most likely sites of metabolism on the molecule. nih.gov Common metabolic transformations for aromatic systems like quinazoline include hydroxylation of the aromatic ring, oxidation of alkyl side chains, and conjugation reactions.

Below is a hypothetical table illustrating the predicted metabolic profile for a series of this compound derivatives, based on typical outputs from in silico prediction software.

Compound IDDerivative StructurePredicted Primary Metabolizing EnzymePredicted Site of Metabolism (SoM)Predicted Metabolic ReactionMetabolic Stability Prediction
Q4A-001This compoundCYP3A4C-7 on Quinazoline RingAromatic HydroxylationModerate
Q4A-0026-Chloro-quinazoline-4-acetic AcidCYP2C9Acetic Acid Side ChainOxidationHigh
Q4A-0037-Methoxy-quinazoline-4-acetic AcidCYP1A2Methoxy (B1213986) GroupO-demethylationLow
Q4A-0042-Phenyl-quinazoline-4-acetic AcidCYP3A4 / CYP2D6Para-position of Phenyl RingAromatic HydroxylationModerate

This table is illustrative and represents the type of data generated from computational metabolic prediction tools. The specific enzymes and reactions are hypothetical examples for this compound derivatives.

Excretion Pathway Predictions

Predicting the route and rate of excretion is crucial for understanding a drug's half-life and potential for accumulation. In silico models estimate excretion pathways, primarily renal clearance, by analyzing key physicochemical properties. researchgate.net Renal excretion is a complex process involving glomerular filtration, active tubular secretion, and passive reabsorption.

Computational models can predict the dominant excretion mechanism for this compound and its derivatives by calculating properties such as molecular weight, lipophilicity (logP), dissociation constant (pKa), and polar surface area (PSA).

Glomerular Filtration: Generally available for compounds not bound to plasma proteins. Prediction models for plasma protein binding (PPB) can estimate the fraction of a compound available for filtration. nih.gov

Tubular Secretion: An active process often involving transporters. While complex to model, QSAR and machine learning models can predict a compound's likelihood of being a substrate for key renal transporters based on its structural and electronic features.

Tubular Reabsorption: Primarily driven by passive diffusion, which is highly dependent on the compound's lipophilicity and ionization state at urinary pH. Compounds that are highly lipophilic and un-ionized are more likely to be reabsorbed. researchgate.net

The following table presents predicted physicochemical properties for hypothetical this compound derivatives and the likely influence on their primary excretion pathway.

Compound IDMolecular Weight (g/mol)Predicted logPPredicted pKaTopological Polar Surface Area (Ų)Predicted Primary Excretion PathwayRationale
Q4A-001202.181.53.8 (acidic)75.4Renal (Secretion/Filtration)Low MW, moderate polarity, anionic at physiological pH.
Q4A-002236.632.13.7 (acidic)75.4Renal / BiliaryIncreased lipophilicity may favor some biliary excretion.
Q4A-003232.211.43.9 (acidic)84.6Renal (Secretion/Filtration)High polarity and low logP favor renal clearance.
Q4A-004278.292.83.8 (acidic)75.4Biliary / RenalHigher MW and lipophilicity suggest increased biliary clearance.

This table is illustrative. The values are hypothetical and represent typical outputs from ADME prediction software used to infer excretion pathways.

Virtual Screening and Rational Design Approaches for Lead Identification

The this compound scaffold serves as a valuable starting point for the discovery of new therapeutic agents. mdpi.comresearchgate.net Virtual screening and rational drug design are powerful computational strategies to explore the chemical space around this core structure to identify promising lead compounds for specific biological targets. nih.gov

The process typically begins with the identification of a therapeutic target, such as a protein kinase or receptor. nih.gov A three-dimensional structure of this target, obtained through methods like X-ray crystallography, is then used for structure-based virtual screening. nih.gov A large virtual library of compounds, comprising derivatives of this compound with diverse substitutions, is computationally docked into the target's binding site. frontiersin.orgnih.gov This docking process calculates a binding score for each compound, estimating its binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues. nih.govnih.gov

Compounds with the most favorable docking scores are prioritized as "hits." These hits are then subjected to further computational filters, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to ensure they possess drug-like properties. figshare.comresearchgate.netresearchgate.net This multi-step process, often referred to as a screening cascade, efficiently narrows down a large library to a small number of promising candidates for synthesis and experimental validation. nih.gov

Rational design, often used in lead optimization, involves making targeted modifications to a known active compound to improve its potency, selectivity, or pharmacokinetic profile. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's active site, a derivative of this compound could be designed with an appropriate hydrophobic substituent to fill that pocket, thereby enhancing binding affinity. nih.gov

A hypothetical virtual screening cascade for identifying Epidermal Growth Factor Receptor (EGFR) inhibitors based on the this compound scaffold is outlined in the table below.

Screening StageMethodCriteriaNumber of CompoundsOutcome
1. Library GenerationCombinatorial EnumerationDerivatives of this compound scaffold1,000,000Creation of a diverse virtual library.
2. Initial DockingMolecular Docking (Standard Precision)Docking Score < -7.0 kcal/mol50,000Selection of compounds with predicted binding affinity.
3. Refined DockingMolecular Docking (Extra Precision)Docking Score < -9.0 kcal/mol2,500Identification of high-affinity binders. nih.gov
4. ADMET FilteringIn Silico ADMET PredictionLipinski's Rule of 5 compliance, low predicted toxicity. researchgate.netresearchgate.net300Selection of drug-like candidates with favorable pharmacokinetic profiles. figshare.com
5. Visual Inspection & ClusteringPharmacophore AnalysisDiverse chemical scaffolds and optimal binding poses.50Final selection of diverse, high-potential hits for synthesis.

This table represents a typical workflow for a virtual screening campaign to identify lead compounds from a large virtual library.

Future Research Directions and Therapeutic Potential

Rational Design and Optimization Strategies for Enhanced Efficacy

The rational design and optimization of quinazoline-4-acetic acid derivatives are pivotal for enhancing their therapeutic efficacy. A deep understanding of the structure-activity relationship (SAR) is fundamental to this process, guiding the modification of the quinazoline (B50416) core and the acetic acid side chain to improve potency, selectivity, and pharmacokinetic properties.

Systematic structural modifications of the quinazoline ring system, including substitutions at various positions, have been shown to significantly influence biological activity. For instance, the introduction of different substituents on the benzene (B151609) ring of the quinazoline nucleus can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Similarly, modifications to the acetic acid moiety, such as esterification or amidation, can alter the compound's solubility, metabolic stability, and cell permeability.

One notable study focused on the synthesis of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring as potent aldose reductase inhibitors. researchgate.netnih.gov This research highlighted the importance of the substitution pattern on the quinazoline ring for achieving high inhibitory activity. Molecular docking simulations were employed to elucidate the potential binding mechanisms of these inhibitors, providing a structural basis for further optimization. researchgate.netnih.govbilecik.edu.tr

Future efforts in this area will likely involve a more integrated approach, combining traditional medicinal chemistry strategies with advanced computational techniques. The goal is to design molecules with optimized interactions with their target proteins, leading to enhanced efficacy and reduced off-target effects.

Development of Multi-Targeted this compound Analogs

The complexity of many diseases, particularly cancer, has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-targeted therapies. nih.gov this compound analogs are well-suited for this approach due to the versatility of the quinazoline scaffold, which can be decorated with various pharmacophores to interact with multiple biological targets simultaneously.

A promising strategy involves the design of dual inhibitors that can modulate two distinct but related signaling pathways. For example, the simultaneous inhibition of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) has shown synergistic anticancer effects. nih.govnih.gov Researchers have rationally designed and synthesized quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors, demonstrating the feasibility of this approach. nih.gov While not explicitly acetic acid derivatives, the principles of linking pharmacophores to the quinazoline core are directly applicable.

The development of multi-targeted agents offers several potential advantages, including improved efficacy, reduced likelihood of drug resistance, and potentially better safety profiles compared to combination therapies. mdpi.com Future research will focus on identifying optimal target combinations for specific diseases and designing this compound analogs with balanced activities against the selected targets.

Exploration of Novel Synthetic Pathways for Scalable Production

The translation of promising this compound derivatives from the laboratory to the clinic requires efficient and scalable synthetic methods. While numerous synthetic routes to the quinazoline core have been established, there is an ongoing need to develop more sustainable, cost-effective, and environmentally friendly processes. nih.govnih.gov

Traditional methods for quinazoline synthesis often involve multi-step procedures with harsh reaction conditions and the use of hazardous reagents. tandfonline.com Modern synthetic chemistry is increasingly focused on the development of "green" methodologies that minimize waste and energy consumption. Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolinone derivatives. nih.govfrontiersin.org

One-pot, multi-component reactions are particularly attractive for scalable production as they allow for the construction of complex molecules from simple starting materials in a single step, reducing the need for purification of intermediates. nih.gov For instance, a one-pot, three-component synthesis of quinazoline-4-carboxylic acid derivatives has been reported, which could be adapted for the synthesis of acetic acid analogs. scispace.com

Future research in this area will likely focus on the development of novel catalytic systems, the use of renewable starting materials, and the implementation of continuous flow technologies to enable the large-scale and sustainable production of this compound-based drug candidates.

Identification of Undiscovered Biological Targets and Mechanisms

While much of the research on quinazoline derivatives has focused on well-established targets like protein kinases and enzymes involved in metabolic pathways, there is a vast and largely unexplored landscape of potential biological targets. mdpi.comresearchgate.net The unique chemical architecture of this compound provides a versatile platform for probing novel biological space and uncovering new mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without prior knowledge of their molecular target, can be a powerful approach for identifying novel bioactivities. Hits from such screens can then be subjected to target deconvolution studies to identify their molecular binding partners.

Furthermore, chemoproteomics and activity-based protein profiling are emerging as powerful tools for the global mapping of protein-ligand interactions within a complex biological system. These techniques could be employed to identify the direct binding partners of this compound derivatives in an unbiased manner, potentially revealing unexpected targets and pathways.

The exploration of new biological targets is crucial for expanding the therapeutic applications of this compound analogs and for addressing unmet medical needs. This endeavor will require a multidisciplinary approach, integrating chemical synthesis, cell biology, and advanced proteomics technologies.

Integration of Advanced Computational Methods in Pre-clinical Drug Discovery Pipelines

The integration of advanced computational methods has become an indispensable part of modern drug discovery and development, significantly accelerating the process and reducing costs. nih.govbeilstein-journals.org For this compound derivatives, these in silico tools can be applied at various stages of the pre-clinical pipeline, from initial hit identification to lead optimization.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to its target protein. researchgate.netglobalresearchonline.net This method can be used to screen virtual libraries of this compound analogs against a specific target, prioritizing compounds for synthesis and experimental testing. biointerfaceresearch.comnih.gov For example, molecular docking studies have been used to understand the binding modes of quinazolin-4-one derivatives as glucokinase activators and aldose reductase inhibitors. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models can be used to predict the activity of newly designed analogs and to identify the key structural features that contribute to their potency.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of the drug-like properties of a compound. nih.govresearchgate.net By predicting parameters such as oral bioavailability, metabolic stability, and potential toxicity, researchers can identify and address potential liabilities at an early stage, increasing the chances of success in later stages of development.

The future of drug discovery for this compound derivatives will see an even deeper integration of these computational methods, likely in combination with machine learning and artificial intelligence, to build predictive models of increasing accuracy and to guide the design of novel therapeutic agents with improved efficacy and safety profiles. co-ac.com

Q & A

Basic: What are the standard synthetic protocols for Quinazoline-4-acetic Acid, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with acetic acid precursors. Key steps include:

  • Reagent Selection: Use of chloroacetic acid or its esters as carboxylation agents .
  • Catalytic Systems: Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to promote cyclization .
  • Temperature Control: Reactions often proceed at 80–120°C; higher temperatures may degrade intermediates, reducing yield .

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>90% yield at 100°C; >120°C causes decomposition
Catalyst (H₂SO₄)0.5–1.0 eq.Excess catalyst increases side reactions
Reaction Time4–6 hrsProlonged time reduces purity due to byproducts

Researchers should validate purity via HPLC and NMR, comparing retention times/shifts to literature .

Advanced: How can solvent polarity and catalyst choice be optimized to enhance regioselectivity in quinazoline ring formation?

Methodological Answer:
Regioselectivity challenges arise in multi-step syntheses, particularly during cyclization. Strategies include:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, favoring 4-position carboxylation. Non-polar solvents (toluene) may shift selectivity to 2-substituted analogs .
  • Catalyst Modulation:
    • Lewis Acids (e.g., FeCl₃): Enhance electron-deficient intermediates, directing carboxylation to the 4-position .
    • Base Catalysis (e.g., K₂CO₃): May deprotonate reactive sites, altering regiochemical outcomes.

Case Study:

CatalystSolventRegioselectivity (4- vs. 2-substituted)Yield
FeCl₃DMF9:185%
H₂SO₄Toluene3:172%

Advanced researchers should employ DFT calculations to predict transition-state energies for different pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton shifts (e.g., 4-substituted protons appear downfield at δ 8.2–8.5 ppm) .
  • FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹; absence indicates esterification .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns against computational models .

Data Interpretation Tip: Compare spectral data with structurally similar quinazolines (e.g., 2-methyl analogs) to resolve ambiguities .

Advanced: How should researchers address contradictory bioactivity data in anti-inflammatory assays?

Methodological Answer:
Discrepancies may arise from assay conditions or cellular models. Mitigation strategies include:

  • Dose-Response Validation: Test across 3–5 concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Model Comparison: Use both in vitro (e.g., COX-2 inhibition) and in vivo (e.g., murine paw edema) assays to confirm mechanism .
  • Metabolic Stability Testing: Hepatic microsome assays assess whether metabolites contribute to activity .

Example Conflict Resolution:
A study reported IC₅₀ = 10 μM in RAW264.7 cells but no effect in human PBMCs. Potential factors:

  • Species-specific COX-2 isoform differences.
  • Serum protein binding in PBMC assays reducing bioavailability.

Replicate experiments with standardized serum-free conditions .

Basic: What are the best practices for ensuring reproducibility in quinazoline derivative synthesis?

Methodological Answer:

  • Detailed Procedural Documentation: Specify exact grades of reagents (e.g., "anhydrous ZnCl₂, 99.99% purity") and equipment (e.g., "reflux condenser with N₂ inlet") .
  • Control Experiments: Include a reference compound (e.g., commercially available quinazoline) in each batch to validate analytical methods .
  • Data Sharing: Publish raw NMR/FT-IR files in supplementary materials for peer validation .

Advanced: How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model binding to serum albumin to predict half-life .
  • ADMET Prediction Tools (e.g., SwissADME): Input SMILES strings to estimate logP (target: 1–3 for oral bioavailability) and CYP450 inhibition risks .
  • Docking Studies (AutoDock Vina): Screen against COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .

Validation Required: Compare computational results with in vitro permeability (Caco-2 assays) and microsomal stability data .

Basic: How to resolve solubility issues during biological testing of this compound?

Methodological Answer:

  • Vehicle Optimization: Test DMSO (≤0.1% final concentration) or β-cyclodextrin complexes .
  • pH Adjustment: Use phosphate buffer (pH 7.4) for carboxylate form; confirm solubility via nephelometry .
  • Pro-drug Strategies: Synthesize methyl esters to enhance lipophilicity, then hydrolyze in vivo .

Advanced: What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Non-linear Regression (GraphPad Prism): Fit IC₅₀ values using a four-parameter logistic model .
  • ANOVA with Tukey Post-Hoc: Compare multiple derivatives (e.g., 4-acetic vs. 4-amide analogs) .
  • Hazard Ratio Calculation: For long-term toxicity studies, apply Kaplan-Meier survival analysis .

Data Presentation:

CompoundIC₅₀ (μM)95% CIp-value (vs. Control)
QA-4-AA12.310–15<0.001
QA-4-Am45.740–520.012

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